molecular formula C6H11NO B15306892 (3R)-piperidine-3-carbaldehyde

(3R)-piperidine-3-carbaldehyde

Cat. No.: B15306892
M. Wt: 113.16 g/mol
InChI Key: GPRQUTDXGQDKEQ-ZCFIWIBFSA-N
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Description

(3R)-Piperidine-3-carbaldehyde is an organic compound with the molecular formula C6H11NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3R)-Piperidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of (3R)-piperidine-3-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of the corresponding nitrile or imine derivatives. This method offers higher yields and is more scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (3R)-Piperidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (3R)-piperidine-3-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to (3R)-piperidine-3-methanol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: (3R)-Piperidine-3-carboxylic acid.

    Reduction: (3R)-Piperidine-3-methanol.

    Substitution: Depending on the nucleophile, various substituted piperidine derivatives.

Scientific Research Applications

(3R)-Piperidine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is a key intermediate in the production of drugs used to treat neurological disorders and other medical conditions.

    Industry: The compound is utilized in the manufacture of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (3R)-piperidine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. For example, it can be converted into compounds that inhibit enzymes or modulate receptor activity, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    (3S)-Piperidine-3-carbaldehyde: The enantiomer of (3R)-piperidine-3-carbaldehyde, with similar chemical properties but different biological activities.

    Piperidine-4-carbaldehyde: A structural isomer with the aldehyde group at the 4-position instead of the 3-position.

    Piperidine-2-carbaldehyde: Another structural isomer with the aldehyde group at the 2-position.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomer and structural isomers. This uniqueness makes it a valuable intermediate in the synthesis of chiral drugs and other specialized compounds.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(3R)-piperidine-3-carbaldehyde

InChI

InChI=1S/C6H11NO/c8-5-6-2-1-3-7-4-6/h5-7H,1-4H2/t6-/m1/s1

InChI Key

GPRQUTDXGQDKEQ-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@H](CNC1)C=O

Canonical SMILES

C1CC(CNC1)C=O

Origin of Product

United States

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